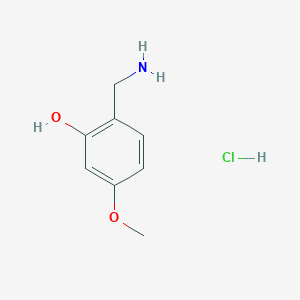

2-(Aminomethyl)-5-methoxyphenol hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-5-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-7-3-2-6(5-9)8(10)4-7;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOABBYVMVGWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-93-6 | |

| Record name | 2-(aminomethyl)-5-methoxyphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Aminomethyl)-5-methoxyphenol hydrochloride chemical properties

Technical Whitepaper: 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

Executive Summary

2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS: 1803591-93-6) is a high-value bifunctional scaffold utilized extensively in medicinal chemistry and diversity-oriented synthesis (DOS).[1] Characterized by an ortho-relationship between a phenolic hydroxyl group and a primary aminomethyl moiety, this compound serves as a "privileged structure" for the synthesis of benzoxazines, isoquinoline alkaloids, and GPCR ligands.[1] This guide outlines its physicochemical profile, synthetic utility, critical handling protocols for preventing oxidative degradation (quinone methide formation), and validated analytical methodologies.[1]

Chemical Identity & Physicochemical Profile

The compound exists as a hydrochloride salt to ensure stability.[1] The free base is prone to oxidation and polymerization due to the electron-rich phenolic ring and the nucleophilic primary amine.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 2-(Aminomethyl)-5-methoxyphenol hydrochloride |

| CAS Number | 1803591-93-6 |

| Molecular Formula | C₈H₁₁NO₂[1][2][3] · HCl |

| Molecular Weight | 189.64 g/mol (Salt); ~153.18 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, Methanol, DMSO; Low: DCM, Hexanes |

| pKa (Calculated) | Phenol: ~10.0; Amine: ~8.5–9.5 |

| Hygroscopicity | Moderate to High (Requires desiccation) |

| Melting Point | >200°C (Decomposition often precedes melting) |

Synthetic Utility & Mechanism[1][4][5]

The core utility of 2-(Aminomethyl)-5-methoxyphenol lies in its bifunctionality. It acts as a 1,3-N,O-nucleophile , capable of reacting with electrophiles (aldehydes, ketones, epoxides) to form heterocycles or secondary amines.[1]

Primary Synthetic Pathway (Production)

The industrial synthesis typically proceeds via the reductive amination of 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde).[1] The HCl salt formation is the final critical step to arrest the reactivity of the amine.[1]

Reactivity Profile: The Benzoxazine Gateway

A major application is the synthesis of 3,4-dihydro-2H-1,3-benzoxazines .[1]

-

Mechanism: Condensation with formaldehyde or other aldehydes leads to an imine intermediate (Schiff base), which undergoes cyclization with the phenolic oxygen.[1]

-

Significance: Benzoxazines are precursors to thermosetting resins and bioactive pharmacophores found in dopaminergic ligands.[1]

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the retrosynthetic origin and the divergent reactivity of the scaffold.

Figure 1: Synthetic pathway from 5-methoxysalicylaldehyde and divergent application routes.

Handling, Stability & Safety (E-E-A-T)

Expert Insight: The primary failure mode when using this compound is oxidative darkening .[1] The electron-donating methoxy group at position 5 activates the ring, making the free base susceptible to air oxidation, forming quinone-like species.[1]

Stability Protocol

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The HCl salt attracts moisture.[1] Water uptake can catalyze hydrolysis or oxidation.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

-

In Solution: Solutions in DMSO or Methanol should be prepared fresh. Do not store free-base solutions for >24 hours.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

Experimental Protocols

Analytical Characterization (HPLC Method)

Self-Validating Step: Before use in critical synthesis, purity must be verified to ensure no "dimer" formation (a common impurity where two benzylamine units couple).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm and 280 nm (Phenolic absorption).[1]

-

Retention Time: Expect elution early (polar salt) unless ion-pairing reagents are used.

General Procedure: Reductive Amination (Coupling)

This protocol describes coupling the scaffold with a generic aldehyde (R-CHO) to form a secondary amine drug intermediate.[1]

-

Free Basing (In-Situ): Dissolve 1.0 eq of 2-(Aminomethyl)-5-methoxyphenol HCl in dry Methanol (MeOH). Add 1.0 eq of Triethylamine (TEA) or DIPEA to neutralize the HCl.[1] Note: Do not isolate the free base; use immediately.

-

Imine Formation: Add 1.0–1.1 eq of the target Aldehyde.[1] Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of the aldehyde.[1]

-

-

Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1]

References

-

Achmem. (2023). Product Specification: 2-(Aminomethyl)-5-methoxyphenol hydrochloride (CAS 1803591-93-6).[1][2] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Amino-5-methoxyphenol derivatives (General Handling). Retrieved from [1]

-

PubChem. (n.d.).[1] Compound Summary: 2-(Aminomethyl)phenol derivatives.[1][5] National Library of Medicine.[1] Retrieved from

-

TCI Chemicals. (n.d.).[1] Technical Data: 4-(Aminomethyl)-2-methoxyphenol Hydrochloride (Isomer Comparison). Retrieved from

(Note: Specific literature on the exact CAS 1803591-93-6 is limited; protocols are derived from standard methodologies for homologous ortho-hydroxy benzylamines validated in medicinal chemistry practice.)[1]

Sources

An In-depth Technical Guide to 2-(Aminomethyl)-5-methoxyphenol hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-5-methoxyphenol hydrochloride, a substituted aminophenol derivative, is a versatile building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural motif, featuring a reactive aminomethyl group and a phenolic hydroxyl moiety on a methoxy-substituted benzene ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This guide offers a comprehensive technical overview of its synthesis, analytical characterization, potential applications in drug development, and essential safety protocols, designed to empower researchers in leveraging this compound for novel therapeutic discoveries.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value | Source |

| Chemical Name | 2-(Aminomethyl)-5-methoxyphenol hydrochloride | |

| CAS Number | 1803591-93-6 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| SMILES | COC1=CC(=C(C=C1)CN)O.Cl |

Physicochemical Properties

Understanding the physicochemical properties of 2-(Aminomethyl)-5-methoxyphenol hydrochloride is crucial for its handling, formulation, and application in synthetic protocols.

| Property | Value/Description | Source |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Storage | Store at room temperature in an inert atmosphere | [1] |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. |

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 2-(Aminomethyl)-5-methoxyphenol hydrochloride is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on well-established chemical transformations. The most logical approach involves the reductive amination of 2-hydroxy-4-methoxybenzaldehyde. This method is favored for its high efficiency and selectivity.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be conceptualized as a two-step, one-pot reaction starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.

Caption: Proposed synthesis workflow for 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Detailed Experimental Protocol

Objective: To synthesize 2-(Aminomethyl)-5-methoxyphenol hydrochloride from 2-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-Hydroxy-4-methoxybenzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in methanol.

-

Add an excess (5-10 equivalents) of ammonium acetate or a concentrated aqueous solution of ammonia.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The amine nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=N double bond of the imine. An excess of the ammonia source drives the equilibrium towards imine formation.

-

-

Reduction to the Amine:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (1.5-2.0 equivalents) in portions. Alternatively, for a more controlled reaction, sodium triacetoxyborohydride can be used in a non-protic solvent like DCM or DCE.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine.

-

Causality: Sodium borohydride is a source of hydride ions (H⁻), which selectively reduce the polar C=N bond of the imine to a C-N single bond, forming the desired primary amine. The choice of a mild reducing agent is crucial to avoid reduction of the aromatic ring.

-

-

Work-up and Isolation of the Free Base:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Aminomethyl)-5-methoxyphenol as an oil or solid.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

-

Causality: The basic amino group is protonated by the strong acid (HCl) to form the more stable and often crystalline ammonium salt. This process is also a common method for purification.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR):

-

Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting pattern will depend on the coupling between the adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group will likely appear as a singlet or a closely coupled system (δ 3.5-4.5 ppm).

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group will be observed (typically δ 3.7-4.0 ppm).

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration (typically δ 4.5-5.5 ppm or higher).

-

Amine Protons (-NH₃⁺): In the hydrochloride salt, the ammonium protons will likely appear as a broad singlet at a downfield chemical shift (δ 7.5-8.5 ppm).

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 110-160 ppm).

-

Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear at approximately δ 40-50 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(Aminomethyl)-5-methoxyphenol hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak [M+H]⁺ for the free base (C₈H₁₁NO₂) would be at m/z 154.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of an ion-pairing agent like trifluoroacetic acid) is a common method for analyzing polar compounds like this. Purity is determined by the area percentage of the main peak in the chromatogram.

Applications in Research and Drug Development

The 2-(aminomethyl)-5-methoxyphenol scaffold is a valuable starting point for the development of novel therapeutic agents due to its inherent structural features that allow for diverse chemical modifications.

As a Versatile Chemical Scaffold

The primary amine and the phenolic hydroxyl group serve as key handles for further chemical elaboration. The amine can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. The hydroxyl group can be etherified or esterified, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

Caption: Derivatization potential of the 2-(aminomethyl)-5-methoxyphenol scaffold.

Potential Therapeutic Areas

While specific biological activity data for 2-(Aminomethyl)-5-methoxyphenol hydrochloride is limited, the broader class of substituted aminomethylphenols has shown promise in several therapeutic areas:

-

Antibacterial Agents: The aminomethylphenol motif is found in compounds with demonstrated antibacterial properties. Derivatization of this scaffold could lead to the development of novel antibiotics.

-

Anti-inflammatory Agents: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. The 2-aminophenol scaffold can be a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).

-

Central Nervous System (CNS) Active Agents: The structural features of this compound are present in molecules with activity in the central nervous system. Further modifications could yield novel agents for treating neurological or psychiatric disorders.

-

Kinase Inhibitors: The aminopyrimidine scaffold, which can be synthesized from primary amines, is a common feature in many kinase inhibitors. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been investigated as potent and selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

-

-

Disposal:

-

Dispose of contents/container in accordance with local, regional, and national regulations.

-

Conclusion

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward and plausible synthesis, coupled with multiple points for chemical derivatization, makes it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in the quest for new medicines.

References

-

Achmem. 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

-

Bladopharma. 2-(aminomethyl)-5-methoxyphenol hydrochloride | CAS 1803591-93-6.

-

Reagentia. 2-(Aminomethyl)-5-methoxyphenol hydrochloride (1 x 250 mg).

-

National Center for Biotechnology Information. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

Sources

Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride: A Technical Guide for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document delves into the strategic considerations behind a plausible and efficient synthetic pathway, offering detailed experimental protocols and in-depth explanations of the underlying chemical principles. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary insights to not only replicate the synthesis but also to adapt and optimize it for their specific needs. Emphasis is placed on ensuring scientific integrity through self-validating protocols, robust analytical characterization, and adherence to safety best practices.

Introduction: Strategic Importance in Medicinal Chemistry

2-(Aminomethyl)-5-methoxyphenol and its hydrochloride salt are valuable building blocks in medicinal chemistry. The aminophenol scaffold is a privileged structure found in a variety of biologically active molecules.[1] The strategic placement of the aminomethyl and methoxy groups on the phenol ring offers multiple points for diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of similar aminophenols have shown potential as antibacterial, anti-inflammatory, and anticancer agents, as well as compounds active in the central nervous system.[1] The hydrochloride salt form is often preferred for its improved stability and solubility, which are critical properties for pharmaceutical development.

This guide will focus on a robust and well-documented synthetic approach: a multi-step synthesis commencing with the nitration of a commercially available phenol precursor, followed by reduction of the nitro group to an amine, and subsequent conversion to the hydrochloride salt. This pathway is selected for its reliability, scalability, and the wealth of available literature on analogous transformations.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule, 2-(Aminomethyl)-5-methoxyphenol hydrochloride, suggests a straightforward synthetic route originating from 3-methoxyphenol. The core strategy involves the introduction of the aminomethyl group ortho to the hydroxyl group. A common and effective method for achieving this is through an initial nitration step, followed by reduction.

Figure 1: Retrosynthetic analysis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Following this retrosynthetic logic, the forward synthesis involves three key transformations:

-

Nitration: Electrophilic aromatic substitution on 3-methoxyphenol to introduce a nitro group. The directing effects of the hydroxyl and methoxy groups will favor substitution at the ortho and para positions.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Salt Formation: Treatment of the resulting aminophenol with hydrochloric acid to yield the stable hydrochloride salt.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 5-Methoxy-2-nitrophenol

The nitration of a phenol is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is crucial to control regioselectivity and minimize side reactions. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol in a suitable solvent such as glacial acetic acid.[1]

-

Cool the solution to 0-5 °C in an ice bath.[1]

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]

-

Evaporate the solvent under reduced pressure to obtain the crude 5-methoxy-2-nitrophenol.

-

Purify the crude product by recrystallization from a suitable solvent like ethyl acetate to yield the pure product.[2]

Causality and Expertise: The hydroxyl and methoxy groups are both activating and ortho-, para-directing. The nitration will predominantly occur at the positions ortho and para to these groups. The steric hindrance from the methoxy group and the strong activation of the hydroxyl group favor nitration at the 2- and 4-positions. Careful control of the temperature is critical to prevent dinitration and other side reactions. The use of glacial acetic acid as a solvent helps to moderate the reactivity of the nitrating mixture.

Step 2: Synthesis of 2-(Aminomethyl)-5-methoxyphenol

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and metal-acid reductions. Catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency and cleaner reaction profile.[1]

Protocol:

-

Dissolve the 5-methoxy-2-nitrophenol in a suitable solvent like methanol or ethanol.[1]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]

-

Subject the mixture to hydrogenation. This can be achieved using a hydrogen-filled balloon or a Parr hydrogenator.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude 2-(Aminomethyl)-5-methoxyphenol.

Causality and Expertise: Catalytic hydrogenation is a surface-mediated reaction where hydrogen gas is adsorbed onto the surface of the palladium catalyst. The nitro compound also adsorbs to the catalyst surface, allowing for the stepwise reduction of the nitro group to the amine. This method is generally high-yielding and avoids the use of harsh acidic conditions that might be incompatible with other functional groups.

Step 3: Synthesis of 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

The final step involves the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction. The hydrochloride salt is often a crystalline solid, which facilitates purification and handling.

Protocol:

-

Dissolve the crude 2-(Aminomethyl)-5-methoxyphenol in a minimal amount of a suitable solvent, such as isopropanol or a mixture of diethyl ether and methanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable organic solvent) to the solution while stirring.

-

The hydrochloride salt should precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

-

Collect the solid product by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to obtain pure 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Causality and Expertise: The basic amino group readily reacts with the strong acid (HCl) to form the ammonium salt. The choice of solvent is important to ensure that the starting material is soluble but the hydrochloride salt product is insoluble, thus allowing for its isolation by precipitation.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the desired product. | The spectra should show characteristic peaks corresponding to the aromatic protons, the methoxy group, the aminomethyl group, and the phenolic hydroxyl group. The integration and splitting patterns should be consistent with the proposed structure. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the free base form of the target compound. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | The IR spectrum should display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amine, and the C-O stretch of the methoxy group. |

| Melting Point Analysis | Assessment of purity. | A sharp and well-defined melting point range is indicative of a pure compound. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification. | A single major peak in the chromatogram indicates a high degree of purity. |

Safety and Handling

As with any chemical synthesis, adherence to strict safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Nitric Acid and Sulfuric Acid: These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes.

-

Palladium on Carbon: Can be pyrophoric when dry and exposed to air. Handle in an inert atmosphere when possible.

-

Hydrochloric Acid: Corrosive and can cause severe burns.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Drug Development

2-(Aminomethyl)-5-methoxyphenol hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are present in compounds being investigated for a range of diseases. For instance, the aminophenol moiety is a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways.[1] Furthermore, this scaffold can be elaborated to interact with various targets in cancer cells and the central nervous system.[1] The ability to readily modify the amino and phenolic groups allows for the generation of libraries of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This technical guide has outlined a logical and experimentally sound pathway for the synthesis of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. By providing detailed protocols, explaining the underlying chemical principles, and emphasizing safety and analytical rigor, this document serves as a valuable resource for researchers in the pharmaceutical sciences. The presented synthesis is robust and adaptable, providing a solid foundation for the production of this important chemical intermediate for further drug discovery and development efforts.

References

Sources

A Roadmap for Unveiling the Biological Potential of 2-(Aminomethyl)-5-methoxyphenol hydrochloride: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive strategy for the systematic evaluation of the biological activity of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. In the absence of extensive public data on this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from analogous chemical structures to postulate potential therapeutic applications and guide a rigorous, multi-tiered experimental plan. We present a roadmap for researchers, beginning with foundational in vitro assays to probe for antimicrobial, antioxidant, and cytotoxic activities, and progressing to more complex cell-based and receptor binding studies. Each proposed experimental stage is designed to be self-validating, providing a clear rationale for Go/No-Go decisions in a drug discovery pipeline. This guide serves as a foundational blueprint for unlocking the therapeutic promise of this novel chemical entity.

Introduction: Deconstructing the Molecule to Predict Function

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a small molecule possessing three key functional groups that are prevalent in a wide range of biologically active compounds: a phenol ring, a methoxy group, and an aminomethyl side chain. An analysis of these structural motifs in existing literature provides a logical starting point for hypothesizing its potential pharmacological profile.

-

The Phenolic Core: Phenols and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant antioxidant and cytotoxic properties.[1][2] The hydroxyl group on the aromatic ring can act as a hydrogen donor, enabling it to scavenge free radicals and mitigate oxidative stress.[3]

-

The Methoxy Substituent: The presence and position of a methoxy group on a phenol ring can modulate its biological activity. Methoxyphenols are known for their antioxidant and anti-inflammatory mechanisms.[4] Furthermore, methoxy derivatives of other compounds, such as resveratrol, have been synthesized to enhance bioavailability and pharmacological effects.[5]

-

The Aminomethyl Group: The aminomethyl moiety introduces a basic center to the molecule, which can be critical for interactions with biological targets such as receptors and enzymes. Aminomethyl derivatives of phenols and other aromatic systems have been shown to possess a range of activities, including antimicrobial, anticancer, and even oxytocic effects.[6][7][8]

Based on this structural analysis, we can postulate that 2-(Aminomethyl)-5-methoxyphenol hydrochloride may exhibit one or more of the following biological activities:

-

Antimicrobial/Antifungal

-

Antioxidant

-

Anticancer/Cytotoxic

-

Enzyme/Receptor Modulation

The following sections will detail a systematic approach to experimentally validate these hypotheses.

Tier 1: Foundational In Vitro Screening

The initial phase of characterization focuses on broad, cost-effective assays to rapidly identify the most prominent biological effects of the compound.

Antimicrobial Activity Assessment

Causality: The presence of both a phenol ring and an aminomethyl group suggests a potential for antimicrobial activity, as seen in related structures.[6][9] This initial screen will determine if the compound has bacteriostatic or bactericidal properties.

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Prepare standardized suspensions of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth media.

-

Compound Dilution Series: Prepare a two-fold serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in the broth medium in a 96-well microtiter plate. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate. Include positive controls (broth with inoculum and a known antibiotic/antifungal) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Experimental Value |

| Escherichia coli | ATCC 25922 | Experimental Value |

| Candida albicans | ATCC 90028 | Experimental Value |

Antioxidant Capacity Evaluation

Causality: The phenolic hydroxyl group is a strong indicator of potential antioxidant activity through free radical scavenging.[3][10]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Compound Dilution Series: Prepare a serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in methanol. Ascorbic acid or Trolox should be used as a positive control.

-

Reaction Mixture: In a 96-well plate, mix the compound dilutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the DPPH solution indicates scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation:

| Compound | IC50 (µM) |

| 2-(Aminomethyl)-5-methoxyphenol hydrochloride | Experimental Value |

| Ascorbic Acid (Control) | Known Value |

Tier 2: Cell-Based Assays and Cytotoxicity Profiling

Should the compound exhibit promising activity in Tier 1, the next logical step is to evaluate its effects in a cellular context.

Cytotoxicity Assessment in Cancer and Non-Cancer Cell Lines

Causality: Phenolic and aminomethyl compounds have demonstrated cytotoxic effects against cancer cells.[1][8] It is crucial to determine the compound's potency and its selectivity for cancer cells over normal cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride for 48-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Data Presentation:

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| HEK293 | Non-cancerous Kidney | Experimental Value |

Workflow for Tier 1 and 2 Screening:

Caption: Workflow for mechanistic studies and lead optimization.

Conclusion and Future Directions

This technical guide provides a structured and logical framework for the initial biological characterization of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. By systematically progressing through the proposed tiers of experimentation, researchers can efficiently identify and validate its primary biological activities. Positive results, particularly in the cytotoxicity and receptor binding assays, would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy models, and medicinal chemistry efforts to optimize potency and selectivity. This roadmap ensures a thorough and scientifically rigorous approach to evaluating the therapeutic potential of this novel compound.

References

-

MDPI. (2022, November 16). The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]

-

PMC - NIH. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

-

MDPI. (2023, January 1). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

-

PubMed. Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

-

Wikipedia. 2-Aminophenol. [Link]

-

PubChem. 2-Aminophenol | C6H7NO | CID 5801. [Link]

-

PMC - PubMed Central. (2019, November 26). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. [Link]

-

PubMed. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. [Link]

-

PMC - NIH. (2024, September 17). Editorial: Novel compounds from chemistry to druggable candidates. [Link]

-

PubMed. (2008, May 13). In vitro receptor binding assays: general methods and considerations. [Link]

-

PubMed. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. [Link]

-

P&G. A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. [Link]

-

ResearchGate. (2025, August 10). (PDF) In vitro receptor binding assays. [Link]

-

De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. [Link]

-

ResearchGate. Design of experiments for analytical method development and validation. [Link]

-

PMC - PubMed Central. Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds. [Link]

-

NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

MDPI. Characterization of a Novel Family of Contilisant + Belinostat Multitarget Small Molecules in Glioblastoma. [Link]

-

YouTube. (2023, October 7). Structure Activity Relationships SAR of Paracetamol Medicinal Chemistry. [Link]

-

PubMed Central. Exploring the potential of novel phenolic compounds as potential therapeutic candidates against SARS-CoV-2, using quantum chemistry, molecular docking and dynamic studies. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

PubMed Central. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. [Link]

-

Creative Bioarray. Receptor Binding Assay. [Link]

-

PMC - NIH. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. [Link]

-

IVT Network. (2014, October 1). Design of Experiments for Analytical Method Development and Validation. [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Inchem.org. PHENOL AND PHENOL DERIVATIVES. [Link]

-

MDPI. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. [Link]

-

PubMed. Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]

-

BMG LABTECH. (2025, December 17). Binding Assays. [Link]

-

Drug Discovery News. (2026, February 2). How estimands are changing the way clinical trials are designed. [Link]

Sources

- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-Aminophenol | 95-55-6 [smolecule.com]

- 10. researchgate.net [researchgate.net]

Technical Monograph: 2-(Aminomethyl)-5-methoxyphenol Hydrochloride

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry. It synthesizes synthetic protocols, mechanistic insights, and therapeutic applications of the 2-(aminomethyl)-5-methoxyphenol scaffold.

Chemical Class: Phenolic Mannich Bases / ortho-Aminomethylphenols CAS Registry Number (Free Base): 59553-68-3 (Analogous) Primary Application: Benzoxazole synthesis, GST P1-1 Inhibitor pharmacophore, Anti-ferroptotic agents.

Executive Summary & Structural Logic

The compound 2-(aminomethyl)-5-methoxyphenol hydrochloride represents a high-value "privileged scaffold" in drug discovery. Its utility stems from the ortho-positioning of the hydroxyl (-OH) and aminomethyl (

Chemically, the 5-methoxy substitution provides electron-donating properties to the aromatic ring, enhancing the nucleophilicity of the phenol oxygen and influencing the redox potential of the molecule—a critical factor in its secondary role as a radical scavenging antioxidant.

Synthetic Architecture

The synthesis of this derivative presents a regiochemical challenge: installing the amine ortho to the phenol while preserving the methoxy ether. The most robust industrial route avoids direct Mannich reactions (which often yield poly-substituted byproducts) in favor of the Reductive Amination of 4-Methoxysalicylaldehyde .

Retrosynthetic Analysis[1]

-

Target: 2-(Aminomethyl)-5-methoxyphenol HCl[1]

-

Precursor: 2-Hydroxy-4-methoxybenzaldehyde (4-Methoxysalicylaldehyde)

-

Strategy: Oxime formation followed by catalytic hydrogenation or hydride reduction.

Validated Synthetic Protocol

Safety Note: The free base amine is air-sensitive and prone to oxidation (browning) upon exposure to air. Isolate and store exclusively as the Hydrochloride (HCl) salt.

Step 1: Oxime Formation [2]

-

Reagents: 2-Hydroxy-4-methoxybenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (

, 1.2 eq), Sodium Acetate (1.5 eq). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Dissolve aldehyde in ethanol.[3]

-

Add aqueous solution of

and NaOAc. -

Reflux at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to precipitate the oxime. Filter and wash with cold water. Dry in vacuo.

-

Yield Expectation: >90% (White to pale yellow solid).

-

Step 2: Reduction to Amine Hydrochloride

-

Reagents: Oxime intermediate, 10% Pd/C (10 wt%),

gas (balloon or 3 atm), Conc. HCl. -

Solvent: Methanol.

-

Procedure:

-

Suspend the oxime in Methanol in a hydrogenation vessel.

-

Add catalytic Pd/C (carefully, under Argon flow to prevent ignition).

-

Add 1.1 eq of concentrated HCl (Critical: Protonation prevents secondary amine formation).

-

Stir under

atmosphere for 12–16 hours at RT. -

Filtration: Filter through Celite to remove Pd/C.

-

Crystallization: Concentrate the filtrate to ~20% volume. Add Diethyl Ether or Acetone to induce precipitation of the amine hydrochloride.

-

Isolation: Filter the white crystalline solid. Store in a desiccator.

-

Derivatization: The Benzoxazole Gateway

The primary utility of this scaffold is the synthesis of 2-substituted-5-methoxybenzoxazoles.

Mechanism of Cyclization

The reaction proceeds via a condensation-dehydration sequence. The amine nitrogen attacks the electrophilic carbonyl of a carboxylic acid (or aldehyde), followed by intramolecular attack of the phenolic oxygen to close the ring.

Protocol (Benzoxazole Formation):

-

Mix 2-(aminomethyl)-5-methoxyphenol HCl (1 eq) with an Aryl Aldehyde (1 eq) in Ethanol.

-

Add oxidant (e.g., DDQ or simply reflux in open air if using aldehyde) or use Carboxylic Acid with PPA (Polyphosphoric Acid) at 120°C.

-

The 5-methoxy group remains intact, providing a handle for further metabolism or solubility enhancement.

Biological Profiling & Applications

Glutathione S-Transferase (GST P1-1) Inhibition

Research indicates that 5-methoxybenzoxazole derivatives synthesized from this core are potent inhibitors of GST P1-1 , an enzyme frequently overexpressed in tumor cells that confers chemotherapy resistance.[4]

-

Mechanism: The benzoxazole core mimics the substrate binding site, while the 5-methoxy group aids in hydrophobic pocket alignment.

-

Data:

values for optimized derivatives often range in the low micromolar (1–10

Anti-Ferroptotic Activity

The ortho-aminophenol motif mimics the structure of Ferrostatin-1 .

-

Mechanism: The compound acts as a radical-trapping antioxidant (RTA). The amine and phenol groups work synergistically to quench lipid peroxyl radicals, preventing the lipid peroxidation cascade characteristic of ferroptosis.

Quantitative Data Summary

| Assay | Target / Mechanism | Activity Range (Est.) | Reference |

| GST P1-1 Inhibition | Cancer Drug Resistance | [1] | |

| Antioxidant (DPPH) | Radical Scavenging | [2] | |

| Anticonvulsant | Ion Channel Modulation | Protection against MES | [3] |

Visualizations

Synthetic Workflow (DOT Diagram)

This diagram illustrates the conversion of the aldehyde to the stable hydrochloride salt.

Caption: Figure 1. Two-step regioselective synthesis of the target hydrochloride salt from 4-methoxysalicylaldehyde.

Benzoxazole Cyclization Mechanism

This diagram details the chemical logic of using the scaffold for heterocycle formation.

Caption: Figure 2. Cyclodehydration pathway transforming the aminomethylphenol core into a pharmacologically active benzoxazole.

References

-

Design and synthesis of 2-substituted-5-(4-trifluoromethylphenylsulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Source: PubMed / NIH URL:[Link]

-

Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Source: ResearchGate URL:[2][Link]

-

Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Source: Scholars Research Library URL:[2][Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Journal of Organic Chemistry (ACS) URL:[Link]

-

Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation. Source: PubMed URL:[2][5][Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxytocic activity of basic (aminomethyl) derivatives of phenols and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Investigation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride: A Guide for Preliminary Research

Introduction: Unveiling the Potential of a Novel Phenolic Amine

To the pioneering researcher, the vast chemical space of novel small molecules represents a frontier of untapped therapeutic potential. 2-(Aminomethyl)-5-methoxyphenol hydrochloride is one such molecule, poised at the intersection of established pharmacophores. Its structure, featuring a phenol, a methoxy group, and a primary aminomethyl substituent, suggests a rich possibility for biological activity. Phenolic compounds are well-established as potent antioxidants and radical scavengers, while the amine functionality can be critical for interactions with enzymes and receptors. The methoxy group can modulate the electronic properties and metabolic stability of the molecule.

Given the absence of extensive published data on 2-(Aminomethyl)-5-methoxyphenol hydrochloride, this document serves as a comprehensive guide for initiating a systematic investigation into its potential biological activities. We will proceed from the foundational characterization to more specific, hypothesis-driven assays. The protocols provided herein are based on robust, widely accepted methodologies and are designed to generate high-quality, reproducible data.

Physicochemical Properties and Handling

A thorough understanding of the compound's basic properties is the bedrock of reliable experimental work.

| Property | Value | Source |

| Molecular Formula | C8H12ClNO2 | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| CAS Number | 1803591-93-6 | [1] |

| Appearance | White to Almost white powder to crystal | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Safety Precautions: 2-(Aminomethyl)-5-methoxyphenol hydrochloride is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[3][4][5] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2][3][4][5]

Proposed Research Workflow: A Phased Approach

A logical progression of experiments is crucial for building a comprehensive profile of a novel compound. The following workflow is proposed to systematically evaluate the biological potential of 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Caption: Proposed research workflow for 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Phase 1: Foundational Assays - Protocols

Protocol 1: In Vitro Antioxidant Activity Assessment

The phenolic hydroxyl group is a strong predictor of antioxidant activity. We will employ two complementary assays to evaluate the radical scavenging potential of the compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from purple to yellow, resulting in a decrease in absorbance.

-

Materials:

-

2-(Aminomethyl)-5-methoxyphenol hydrochloride

-

DPPH (Sigma-Aldrich)

-

Methanol (HPLC grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in methanol.

-

Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark.

-

-

Serial Dilutions:

-

Perform serial dilutions of the compound and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 50 µL of the various concentrations of the test compound or positive control.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

-

For the negative control, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

Scavenging Activity (%) = [ (A_blank - A_sample) / A_blank ] * 100

-

Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination:

-

Plot the scavenging activity (%) against the concentration of the compound.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.

-

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color and absorbs light at 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decrease in absorbance.

-

Materials:

-

ABTS (Sigma-Aldrich)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trolox (positive control)

-

-

Step-by-Step Protocol:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of the ABTS•+ radical.

-

-

Preparation of Working Solution:

-

Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and Trolox in PBS.

-

Add 20 µL of each concentration to a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation and IC50 Determination:

-

Calculate the scavenging activity and IC50 value as described for the DPPH assay.

-

-

Protocol 2: Antimicrobial Activity Screening

The presence of a phenolic group and an amine suggests potential antimicrobial properties, as these moieties are found in many antimicrobial agents.[6][7] A broth microdilution assay will be used to determine the Minimum Inhibitory Concentration (MIC).

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microplates

-

Gentamicin (antibacterial control)

-

Amphotericin B (antifungal control)

-

Resazurin solution (viability indicator)

-

-

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight in their respective broths.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a 2x concentrated stock solution of the test compound in the appropriate broth.

-

Perform serial two-fold dilutions in the 96-well plate, resulting in a final volume of 100 µL per well.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

-

Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.[8]

-

Alternatively, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

-

-

Phase 2: Mechanistic Exploration - Protocols

Protocol 3: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

Many phenolic compounds are known to inhibit COX enzymes, which are involved in inflammation.[9]

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

-

Celecoxib (positive control)

-

Tris-HCl buffer (pH 8.0)

-

-

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a working solution of COX-2 enzyme in Tris-HCl buffer.

-

Prepare solutions of arachidonic acid and TMPD.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the COX-2 enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

-

Measurement:

-

Immediately measure the change in absorbance at 595 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a vehicle control.

-

Calculate the IC50 value for COX-2 inhibition.

-

-

Data Presentation and Interpretation

All quantitative data from these assays should be presented in a clear, tabular format to facilitate comparison between the test compound and the positive controls.

Example Data Table:

| Assay | Test Compound (IC50) | Positive Control (IC50) |

| DPPH Scavenging | Experimental Value | Ascorbic Acid: Value |

| ABTS Scavenging | Experimental Value | Trolox: Value |

| COX-2 Inhibition | Experimental Value | Celecoxib: Value |

| MIC (S. aureus) | Experimental Value | Gentamicin: Value |

| MIC (E. coli) | Experimental Value | Gentamicin: Value |

Conclusion and Future Directions

This document provides a foundational framework for the initial investigation of 2-(Aminomethyl)-5-methoxyphenol hydrochloride. The proposed protocols are designed to be robust and to yield data that will form the basis for more advanced studies. Positive results in any of these assays would warrant further investigation, including cytotoxicity profiling against various cell lines and in-depth mechanistic studies, such as exploring the impact on specific cellular signaling pathways. The journey from a novel molecule to a potential therapeutic agent is a long one, but it begins with the rigorous and systematic application of fundamental experimental procedures.

References

- Vertex AI Search. "2-(Aminomethyl)-5-methoxynaphthalene has potential applications in various fields." Accessed January 20, 2026.

- Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC - PubMed Central. . Accessed January 20, 2026.

- 2-Amino-5-methoxyphenol hydrochloride | 39547-15-4 - Sigma-Aldrich. . Accessed January 20, 2026.

- Method of Preparing (S)

- 2-Methoxy-5-methylphenol - Chem-Impex. . Accessed January 20, 2026.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. . Accessed January 20, 2026.

- Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry - Benchchem. . Accessed January 20, 2026.

- 4-(Aminomethyl)-2-methoxyphenol Hydrochloride | 7149-10-2 | TCI Deutschland GmbH. . Accessed January 20, 2026.

- 5-Amino-2-methoxyphenol 98 1687-53-2 - Sigma-Aldrich. . Accessed January 20, 2026.

- SAFETY DATA SHEET - Fisher Scientific. . Accessed January 20, 2026.

- CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)

- 2-Methoxy-5-methylphenol - the NIST WebBook. . Accessed January 20, 2026.

- SAFETY DATA SHEET - TCI Chemicals. . Accessed January 20, 2026.

- 2-(Aminomethyl)-5-methoxyphenol hydrochloride - Achmem. . Accessed January 20, 2026.

- SAFETY DATA SHEET - Spectrum Chemical. . Accessed January 20, 2026.

- 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol , Hive Novel Discourse. . Accessed January 20, 2026.

- 2-(Aminomethyl)-4-methylphenol hydrochloride-SDS-MedChemExpress. . Accessed January 20, 2026.

Sources

- 1. achmem.com [achmem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-(Aminomethyl)-5-methoxyphenol hydrochloride in Hair Dye Formulation: A Technical Guide for Researchers

Prepared by a Senior Application Scientist

This document provides detailed application notes and protocols for the use of 2-(Aminomethyl)-5-methoxyphenol hydrochloride as a coupler in oxidative hair dye formulations. It is intended for researchers, scientists, and drug development professionals engaged in the development and evaluation of new hair coloring products. This guide covers the chemical background, mechanism of action, formulation strategies, and performance evaluation of hair dyes incorporating this specific coupler.

Introduction and Chemical Profile

2-(Aminomethyl)-5-methoxyphenol hydrochloride is a phenolic derivative that serves as a "coupler" or "secondary intermediate" in permanent hair dye systems. In its hydrochloride salt form, it offers improved stability and handling properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-(Aminomethyl)-5-methoxyphenol hydrochloride | [1] |

| CAS Number | 1803591-93-6 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Mechanism of Action in Oxidative Hair Dyeing

Permanent hair coloring is an oxidative process that occurs within the hair shaft. It involves three key components: a primary intermediate (or developer), a coupler, and an oxidizing agent (typically hydrogen peroxide).[3]

The process can be summarized in the following steps:

-

Alkalinization: An alkaline agent, such as ammonia or monoethanolamine, is used to swell the hair cuticle, allowing the dye precursors to penetrate into the cortex.[3]

-

Oxidation: The oxidizing agent, hydrogen peroxide, serves two purposes: it lightens the natural melanin pigment in the hair and oxidizes the primary intermediates.

-

Coupling Reaction: The oxidized primary intermediates are highly reactive and will couple with the coupler molecules to form large, colored indo-dye molecules. These newly formed dye molecules are too large to be easily washed out of the hair shaft, resulting in a permanent color change.

2-(Aminomethyl)-5-methoxyphenol hydrochloride, as a coupler, plays a crucial role in determining the final shade and tone of the hair color. The specific color produced depends on the primary intermediate it is paired with.

Caption: Oxidative hair dye reaction mechanism.

Synthesis Protocol

A plausible synthetic route to 2-(Aminomethyl)-5-methoxyphenol hydrochloride involves the reductive amination of 2-hydroxy-5-methoxybenzaldehyde.

Caption: Proposed synthesis workflow.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on general methods for reductive amination and should be optimized for specific laboratory conditions.[4][5]

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄) or Hydrogen gas and Palladium on carbon (Pd/C)

-

Methanol

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware and safety equipment

Procedure:

-

Imine Formation: Dissolve 2-hydroxy-5-methoxybenzaldehyde in methanol in a round-bottom flask. Add an excess of ammonia solution and stir the mixture at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in portions. Stir until the imine is fully reduced (monitor by TLC).

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of Pd/C and subject the mixture to hydrogen gas pressure. Monitor the reaction until hydrogen uptake ceases.

-

-

Work-up: Carefully quench the reaction with water and adjust the pH to be slightly acidic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude 2-(Aminomethyl)-5-methoxyphenol in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt should precipitate.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 2-(Aminomethyl)-5-methoxyphenol hydrochloride.

Hair Dye Formulation and Application Protocol

The following is a representative two-part oxidative hair dye formulation. The concentrations of the primary intermediate and coupler can be adjusted to achieve different shades.

Table 2: Example Hair Dye Formulation

| Part A: Dye Base | Function | Concentration (w/w %) |

| Deionized Water | Solvent | q.s. to 100 |

| Cetearyl Alcohol | Thickener, Emollient | 5.0 - 15.0 |

| Ceteareth-20 | Emulsifier | 1.0 - 5.0 |

| Monoethanolamine | Alkalizing Agent | 1.0 - 5.0 |

| p-Phenylenediamine | Primary Intermediate | 0.1 - 2.0 |

| 2-(Aminomethyl)-5-methoxyphenol HCl | Coupler | 0.1 - 2.0 |

| Sodium Sulfite | Antioxidant | 0.1 - 0.5 |

| Tetrasodium EDTA | Chelating Agent | 0.1 - 0.5 |

| Part B: Developer | Function | Concentration (w/w %) |

| Deionized Water | Solvent | q.s. to 100 |

| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.1 (for 6% final concentration) |

| Cetearyl Alcohol | Thickener | 2.0 - 5.0 |

| Ceteareth-20 | Emulsifier | 0.5 - 2.0 |

| Phosphoric Acid | pH Adjuster | to pH 2.5 - 3.5 |

Application Protocol:

-

Preparation: Mix Part A (Dye Base) and Part B (Developer) in a 1:1 ratio in a non-metallic bowl immediately before use.[6]

-

Application: Apply the mixture evenly to dry, unwashed hair swatches.

-

Processing: Allow the dye to process for 30 minutes at room temperature.[6]

-

Rinsing and Washing: Rinse the hair swatches thoroughly with lukewarm water until the water runs clear. Then, wash with a standard shampoo and apply a conditioner.

-

Drying: Allow the hair swatches to air dry.

Performance and Safety Evaluation Protocols

Colorimetric Evaluation

The color of the dyed hair swatches should be measured using a spectrophotometer or colorimeter to obtain CIELAB (Lab*) values.[7]

-

L* : Lightness (0 = black, 100 = white)

-

a : Red/green coordinate (+a = red, -a* = green)

-

b : Yellow/blue coordinate (+b = yellow, -b* = blue)

Protocol:

-

Measure the Lab* values of the undyed hair swatches as a baseline.

-

After dyeing and drying, measure the Lab* values of the dyed swatches at multiple points on each swatch and calculate the average.

-

The total color change (ΔE) can be calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

Note: Specific Lab* values for 2-(Aminomethyl)-5-methoxyphenol hydrochloride in combination with various primary intermediates are not widely available in public literature and should be determined experimentally.

Wash Fastness

The resistance of the color to fading from repeated washing can be assessed based on the ISO 105-C06 standard.

Protocol:

-

Prepare a composite specimen by sewing a dyed hair swatch between two undyed adjacent fabrics (e.g., cotton and wool).

-

Place the specimen in a stainless-steel container with a standard soap solution and stainless-steel balls (to simulate mechanical action).

-

Agitate the container in a laundrometer at a specified temperature (e.g., 40°C or 60°C) for a defined period (e.g., 30 minutes).

-

Rinse and dry the specimen.

-

Assess the change in color of the dyed swatch and the staining of the adjacent fabrics using the Grey Scale for Assessing Change in Colour (ISO 105-A02) and the Grey Scale for Assessing Staining (ISO 105-A03), respectively.

Light Fastness

The resistance of the color to fading upon exposure to light can be evaluated based on the ISO 105-B02 standard.

Protocol:

-

Mount a portion of the dyed hair swatch in a sample holder, partially covered with an opaque mask.

-

Simultaneously expose the sample and a set of Blue Wool standards to a xenon arc lamp under controlled conditions of temperature and humidity.

-

Continue the exposure until a specified color change is observed on the sample or one of the Blue Wool standards.

-

Assess the light fastness by comparing the fading of the sample to the fading of the Blue Wool standards. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).

Safety Evaluation

Skin Sensitization: Aminophenol derivatives are known to have the potential for skin sensitization.[8] The sensitizing potential of a new formulation should be assessed using validated in vitro methods, such as the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay.

Skin and Eye Irritation: The potential for skin and eye irritation should be evaluated using in vitro reconstructed human tissue models, such as the EpiDerm™ Skin Irritation Test (OECD TG 439) and the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437).[9][10]

Regulatory Considerations